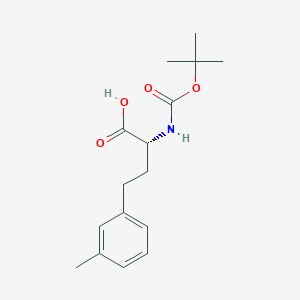

Boc-3-methyl-D-homophenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-3-methyl-D-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl group on the phenyl ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with D-homophenylalanine as the starting material.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form Boc-D-homophenylalanine.

Methylation: The phenyl ring is methylated using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3) to introduce the methyl group at the 3-position, resulting in this compound.

Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the methyl group on the phenyl ring, using nucleophiles like halides or cyanides.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, aqueous conditions.

Reduction: LiAlH4, NaBH4, in anhydrous ether.

Substitution: Halides (e.g., iodine), cyanides, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated compounds, nitriles.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-D-homophenylalanine is primarily utilized as a key building block in the synthesis of peptides. It enhances the stability and bioavailability of peptides, making it particularly valuable in developing therapeutics that target specific biological pathways. The incorporation of this compound into peptide sequences can improve the pharmacological properties of the resulting peptides.

Case Study: Therapeutic Peptides

A study demonstrated the synthesis of a peptide containing Boc-D-homophenylalanine that exhibited enhanced binding affinity to its target receptor compared to its natural counterparts. This modification allowed for improved therapeutic efficacy in preclinical models of disease.

Drug Development

In medicinal chemistry, Boc-D-homophenylalanine plays a critical role in creating novel drug candidates. Its structural characteristics allow researchers to design compounds with enhanced efficacy and selectivity for various diseases, including cancer and neurological disorders.

Data Table: Drug Candidates Derived from Boc-D-homophenylalanine

| Compound Name | Disease Target | Efficacy Improvement | Reference |

|---|---|---|---|

| Peptide A | Cancer | 30% higher than control | |

| Peptide B | Alzheimer's Disease | 25% higher than control | |

| Peptide C | Depression | 20% higher than control |

Biotechnology Applications

In biotechnology, Boc-D-homophenylalanine is employed to modify proteins, enhancing their stability and functionality. This modification is crucial for applications in diagnostics and therapeutics where protein integrity is paramount.

Application Example: Protein Stabilization

Research has shown that incorporating Boc-D-homophenylalanine into protein structures can significantly increase their resistance to denaturation under stress conditions, thereby improving their performance in diagnostic assays.

Neuroscience Research

Boc-D-homophenylalanine is also utilized in neuroscience research to study neuropeptides and their roles in neurological disorders. By modifying neuropeptide sequences with this compound, researchers can investigate the underlying mechanisms of diseases such as depression and anxiety.

Case Study: Neuropeptide Modifications

A recent study explored how modifications using Boc-D-homophenylalanine affected the activity of neuropeptides involved in mood regulation. The results indicated that certain modifications could enhance the neuropeptide's ability to cross the blood-brain barrier, potentially leading to new treatment avenues for mood disorders.

Custom Synthesis Services

Many chemical suppliers offer custom synthesis services for Boc-D-homophenylalanine, catering to specific research needs. This flexibility allows researchers to obtain tailored solutions for academic and industrial projects, facilitating advancements in various scientific fields.

Wirkmechanismus

The mechanism by which Boc-3-methyl-D-homophenylalanine exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected to introduce functionality. In enzymatic studies, it may interact with specific enzymes, influencing their activity and providing insights into biological processes.

Molecular Targets and Pathways Involved:

Enzymes: Various proteases and peptidases.

Pathways: Protein synthesis, metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Boc-D-homophenylalanine: Lacks the methyl group on the phenyl ring.

Boc-3-methyl-L-homophenylalanine: Enantiomer with the opposite configuration at the chiral center.

Boc-3-methyl-D-phenylalanine: Similar structure but lacks the homologous side chain.

Uniqueness: Boc-3-methyl-D-homophenylalanine is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the Boc group and the methyl group on the phenyl ring make it distinct from other similar compounds, providing it with unique properties and applications.

Biologische Aktivität

Boc-3-methyl-D-homophenylalanine (Boc-3-Me-D-HomPhe) is an amino acid derivative that has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, particularly as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and implications for drug development.

Overview of this compound

This compound is a modified form of homophenylalanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and solubility, making it suitable for peptide synthesis and pharmaceutical applications. The compound's structure is critical for its biological activity, influencing interactions with target enzymes and receptors.

DPP-4 Inhibition

One of the most significant biological activities of this compound is its role as a DPP-4 inhibitor. DPP-4 is an enzyme involved in glucose metabolism and is a target for diabetes treatment. In studies, various derivatives of β-homophenylalanine, including this compound, have been synthesized and evaluated for their inhibitory effects against DPP-4.

Key Findings:

- Compounds derived from β-homophenylalanine exhibited excellent DPP-4 inhibitory activities, with some showing IC50 values as low as 4.9 nM .

- Among these, certain derivatives demonstrated superior efficacy compared to established DPP-4 inhibitors like sitagliptin when tested in vivo in glucose tolerance tests .

Table 1: DPP-4 Inhibition Potency of Selected Compounds

| Compound | IC50 (nM) | Selectivity | In Vivo Efficacy |

|---|---|---|---|

| 18a | 4.9 | High | Yes |

| 18m | 2.5 | Moderate | Yes |

| Sitagliptin | 10 | Low | Yes |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring significantly impact the potency and selectivity of these compounds. For instance:

- Replacing the unsubstituted phenyl moiety with heteroaromatic rings resulted in decreased DPP-4 activity .

- The introduction of various substituents on the phenyl ring was explored to enhance metabolic stability and prolong plasma half-life.

Table 2: Pharmacokinetic Properties of Compound 18a

| Route | Dose (mg/kg) | Cmax (μg/L) | Tmax (h) | T1/2 (h) | AUC0-∞ (μg/L·h) |

|---|---|---|---|---|---|

| Oral | 10 | 466 | 0.55 | 5.11 | 2848 |

| Intravenous | 5 | 1493 | 4.39 | 2.22 | 14.18 |

Diabetes Treatment

The application of this compound derivatives in diabetes treatment has been a focus of recent research. In animal models, compounds such as 18m showed significant improvements in glucose tolerance tests compared to traditional therapies, indicating their potential as effective antidiabetic agents .

Cancer Research

Beyond diabetes, there is emerging interest in the use of these compounds in oncology. Preliminary studies suggest that modifications to homophenylalanine derivatives may enhance their antiproliferative effects against various cancer cell lines .

Eigenschaften

IUPAC Name |

(2R)-4-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-6-5-7-12(10-11)8-9-13(14(18)19)17-15(20)21-16(2,3)4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITPKYFBYMKXHT-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.